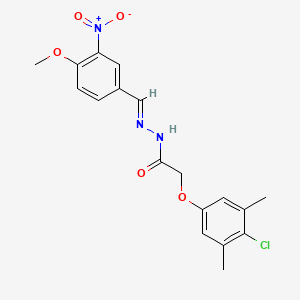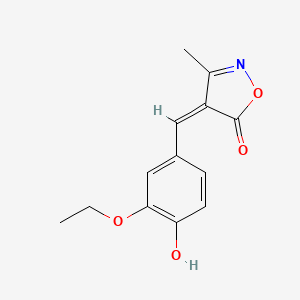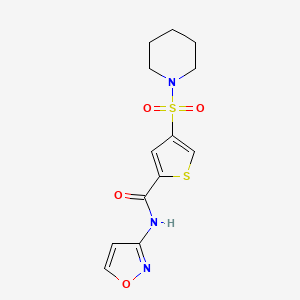![molecular formula C19H17FN2O2 B5599451 ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5599451.png)
ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate and related compounds involves several key steps, including cyclization reactions, and is characterized by the formation of specific structural motifs. For instance, the synthesis and characterization of related ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved reactions starting from specific bromophenyl and fluorophenyl precursors, demonstrating the complexity of synthesis routes for such compounds (Sapnakumari et al., 2014).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate, has been extensively analyzed through techniques like X-ray diffraction. These analyses reveal intricate details about their crystal structure, intramolecular interactions, and spatial arrangement, contributing to our understanding of their chemical behavior and reactivity (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization, substitution, and functional group transformations. These reactions are fundamental to modifying the chemical structure for specific applications, such as in drug development or as intermediates in organic synthesis. For example, the synthesis of related compounds demonstrates the reactivity of quinoline derivatives under different conditions, leading to the formation of novel compounds with potential biological activities (Sapnakumari et al., 2014).
Scientific Research Applications
Biochemical Applications
Quinoline derivatives, including ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate, are recognized for their efficiency as fluorophores. They are extensively utilized in biochemistry and medicine to study various biological systems. The pursuit of new compounds that are more sensitive and selective is a continual process, with quinoline derivatives being promising candidates due to their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Antimycobacterial Properties
A series of pyrrolo[1,2-a]quinoline derivatives, related to ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate, have been synthesized and evaluated for their anti-tubercular activities. These compounds showed promising activity against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis. Molecular docking studies have been conducted to investigate their interactions with target proteins, providing insights into their potential mechanisms of action (Venugopala et al., 2020).
Synthetic Methodologies
Research has also focused on the synthesis of ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate and its derivatives. These compounds are pivotal in the development of novel antibacterial drugs, particularly those in the fluoroquinolone series. The methodologies involve annelation of the pyridine fragment to azines, demonstrating the compound's significance in expanding the arsenal of antibacterial agents (Charushin et al., 2004).
properties
IUPAC Name |
ethyl 4-(4-fluoroanilino)-6-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-3-24-19(23)16-11-21-17-9-4-12(2)10-15(17)18(16)22-14-7-5-13(20)6-8-14/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMZZZSOYUREOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluoroanilino)-6-methylquinoline-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S*,5R*)-3-(6-chloro-1,3-benzothiazol-2-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5599379.png)


![2-methoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5599405.png)
![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4-phenyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5599414.png)
![3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5599428.png)
![N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5599459.png)
![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5599460.png)
![methyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5599464.png)
![3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5599472.png)

![4-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5599486.png)
